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molecular formula C10H9BrFNO3 B569452 (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 444335-16-4

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No. B569452
M. Wt: 290.088
InChI Key: UGBKYDASQNOIHP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158797B2

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([OH:10])(C)([CH3:8])[CH3:7].C([O:18][C:19](=O)[NH:20][C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[C:23]([F:28])[CH:22]=1)C1C=CC=CC=1.C1C[O:33]CC1>>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH2:7][CH:6]([CH2:8][OH:33])[O:10][C:19]2=[O:18])=[CH:22][C:23]=1[F:28]

Inputs

Step One
Name
Quantity
118.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
170 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 0° C
WAIT
Type
WAIT
Details
After 30 min at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to come gradually to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after recrystallisation of the crude product with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give (64.1 g, 86.4%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(C=C(C=C1)N1C(OC(C1)CO)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08158797B2

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([OH:10])(C)([CH3:8])[CH3:7].C([O:18][C:19](=O)[NH:20][C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[C:23]([F:28])[CH:22]=1)C1C=CC=CC=1.C1C[O:33]CC1>>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH2:7][CH:6]([CH2:8][OH:33])[O:10][C:19]2=[O:18])=[CH:22][C:23]=1[F:28]

Inputs

Step One
Name
Quantity
118.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
170 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 0° C
WAIT
Type
WAIT
Details
After 30 min at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to come gradually to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after recrystallisation of the crude product with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give (64.1 g, 86.4%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(C=C(C=C1)N1C(OC(C1)CO)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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